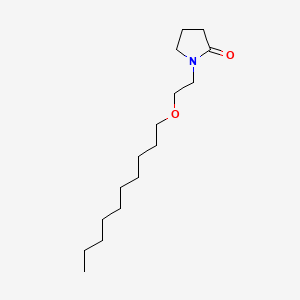

2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

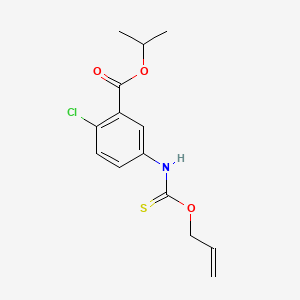

2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by a pyrrolidinone ring substituted with a decyloxyethyl group. It is a versatile chemical with various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- typically involves the reaction of 2-pyrrolidinone with 1-bromo-2-decyloxyethane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation or recrystallization.

化学反応の分析

反応の種類

1-(2-(デシロキシ)エチル)-2-ピロリジノンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

置換: この化合物は、特にデシロキシエチル基で求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: DMF中の水素化ナトリウムによる求核置換。

生成される主要な生成物

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: さまざまな置換ピロリジノンの生成。

4. 科学研究における用途

1-(2-(デシロキシ)エチル)-2-ピロリジノンは、科学研究においていくつかの用途があります。

化学: 有機合成における溶媒および試薬として使用されます。

生物学: 酵素阻害とタンパク質相互作用の研究に使用されます。

医学: 薬物送達システムにおける潜在的な用途と医薬品中間体として調査されています。

産業: ポリマー、コーティング、接着剤の製造に使用されます。

科学的研究の応用

2-Pyrrolidinone, 1-(2-(decyloxy)ethyl)- has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, coatings, and adhesives.

作用機序

1-(2-(デシロキシ)エチル)-2-ピロリジノンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害することができます。また、細胞膜と相互作用し、その透過性を変化させ、細胞プロセスに影響を与えることができます。デシロキシエチル基は、化合物の親油性を高め、脂質膜やタンパク質中の疎水性ポケットとの相互作用を促進します。

類似化合物との比較

類似化合物

2-ピロリジノン: デシロキシエチル基を持たない、より単純なアナログ。

1-エチル-2-ピロリジノン: デシロキシエチル基の代わりにエチル基を含んでいます。

N-メチル-2-ピロリジノン: メチル基で置換されています。

独自性

1-(2-(デシロキシ)エチル)-2-ピロリジノンは、デシロキシエチル基の存在により、親油性の向上や脂質膜との相互作用の強化など、独特の物理化学的特性を備えています。これは、膜透過性と疎水性相互作用を必要とする用途において特に有用です。

特性

CAS番号 |

113885-32-8 |

|---|---|

分子式 |

C16H31NO2 |

分子量 |

269.42 g/mol |

IUPAC名 |

1-(2-decoxyethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C16H31NO2/c1-2-3-4-5-6-7-8-9-14-19-15-13-17-12-10-11-16(17)18/h2-15H2,1H3 |

InChIキー |

RHLYUADRNFFRNG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCOCCN1CCCC1=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)

![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)